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molecular formula C17H16O3 B8533311 2-[4-(Benzyloxy)phenyl]acrylic acid methyl ester

2-[4-(Benzyloxy)phenyl]acrylic acid methyl ester

Cat. No. B8533311
M. Wt: 268.31 g/mol
InChI Key: OWYSGIUMAMDJSJ-UHFFFAOYSA-N
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Patent
US09012689B2

Procedure details

(4-benzyloxy-phenyl)-acetic acid methyl ester (10 g; 0.04 mol)) was charged to toluene (100 ml). Further potassium carbonate (13.47 g; 0.09 mol), paraformaldehyde (2.9 g, 0.097 mol) and tetrabutyl ammonium iodide (0.72 g) were charged and the reaction mixture thus obtained was refluxed for 5.5-6 hours. The reaction mass was cooled to 25-30° C. and filtered. The filtrate contains 2-(4-benzyloxy-phenyl)-acrylic acid methyl ester.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.47 g
Type
reactant
Reaction Step Two
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
0.72 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:19])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:7][CH:6]=1.[C:20](=O)([O-])[O-].[K+].[K+].C=O>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[CH3:1][O:2][C:3](=[O:19])[C:4]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:12][C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)=[CH:7][CH:6]=1)=[CH2:20] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC(CC1=CC=C(C=C1)OCC1=CC=CC=C1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
13.47 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.9 g
Type
reactant
Smiles
C=O
Name
Quantity
0.72 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5.5-6 hours
Duration
5.75 (± 0.25) h
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
Smiles
COC(C(=C)C1=CC=C(C=C1)OCC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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